molecular formula C4H7N5O B1450731 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol CAS No. 38736-23-1

3-Hydrazino-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B1450731
CAS No.: 38736-23-1
M. Wt: 141.13 g/mol
InChI Key: HPMIPGOOYMVAPL-UHFFFAOYSA-N
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Description

3-Hydrazino-6-methyl-1,2,4-triazin-5-ol is a chemical compound with the molecular formula C4H7N5O and a molecular weight of 141.13 g/mol It is known for its unique structure, which includes a triazine ring substituted with hydrazino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,2,4-triazin-5-one with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazino-6-methyl-1,2,4-triazin-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazino group, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions where the hydrazino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

3-Hydrazino-6-methyl-1,2,4-triazin-5-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol involves its interaction with molecular targets and pathways within biological systems. The hydrazino group can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-hydrazino-5-methyl-1,2,4-triazole: This compound shares a similar triazine ring structure but with different substituents.

    6-Methyl-1,2,4-triazin-5-one: A precursor in the synthesis of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol, it has a similar core structure.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazino group makes it particularly reactive and versatile in various chemical reactions, setting it apart from other similar compounds .

Biological Activity

3-Hydrazino-6-methyl-1,2,4-triazin-5-ol is an organic compound characterized by its unique triazine ring structure, featuring a hydrazino group and a hydroxyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with 6-methyl-1,2,4-triazine derivatives.
  • Hydrazinolysis : The introduction of the hydrazino group is achieved through hydrazinolysis reactions.
  • Recrystallization : The final product is purified through recrystallization techniques.

This multi-step process allows for the efficient production of this compound and its derivatives for further biological evaluation .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance:

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansSignificant antifungal activity

The mechanism behind these antimicrobial effects is believed to involve the interaction with microbial enzymes and cellular components.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines through various pathways:

  • Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cells.
  • Inhibition of Oncogenic Pathways : The compound may inhibit key signaling pathways involved in tumor progression.

These findings highlight its potential as a lead compound in cancer therapy development .

The biological activity of this compound is attributed to its ability to form reactive intermediates that interact with various molecular targets within biological systems:

  • Hydrazino Group Reactivity : The hydrazino group can form covalent bonds with nucleophilic sites on proteins and nucleic acids.
  • Enzyme Inhibition : It may inhibit specific enzymes crucial for microbial survival and cancer cell proliferation.

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

  • Antimicrobial Screening : A study involving a series of synthesized triazine derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications to the hydrazino group could enhance activity .
  • Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to control groups .

Properties

IUPAC Name

3-hydrazinyl-6-methyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c1-2-3(10)6-4(7-5)9-8-2/h5H2,1H3,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMIPGOOYMVAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362558
Record name 3-hydrazino-6-methyl-1,2,4-triazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38736-23-1
Record name 3-hydrazino-6-methyl-1,2,4-triazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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